3-Chloro-4-phenylfurazan
Overview
Description
3-Chloro-4-phenylfurazan is an organic compound with the molecular formula C8H5ClN2O. It belongs to the class of furazan derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a furazan ring substituted with a chlorine atom at the 3-position and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-phenylfurazan can be synthesized through a metal-free one-flask approach. This method involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. The process integrates three steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride, all conducted in a single flask. This approach is efficient and provides moderate to good yields under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The choice of method depends on factors like the scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenylfurazan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The furazan ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furazan derivatives, while cycloaddition reactions can produce complex polycyclic compounds.
Scientific Research Applications
3-Chloro-4-phenylfurazan has several applications in scientific research:
Medicinal Chemistry: Furazan derivatives, including this compound, have shown potential as antitumor agents.
Materials Science: Furazan compounds are used in the development of high-energy density materials (HEDMs) for civilian and military applications.
Biological Research: The compound is studied for its role as an inhibitor of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune response modulation.
Mechanism of Action
The mechanism of action of 3-chloro-4-phenylfurazan involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it catalyzes the conversion of L-tryptophan to N-formylkynurenine in the kynurenine pathway. This pathway plays a crucial role in immune response modulation by depleting tryptophan levels and producing bioactive metabolites that enhance immune tolerance .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-phenyl-1,2,4-oxadiazole
- 3-Phenyl-5-alkoxy-1,2,4-oxadiazoles
- 3-Bromo-4-phenylfurazan
Uniqueness
3-Chloro-4-phenylfurazan is unique due to its specific substitution pattern on the furazan ring, which imparts distinct chemical and biological properties. Compared to other furazan derivatives, it exhibits unique reactivity in substitution and cycloaddition reactions, making it valuable for synthesizing complex heterocyclic compounds .
Properties
IUPAC Name |
3-chloro-4-phenyl-1,2,5-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNVNMPGTQWLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524585 | |
Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24786-13-8 | |
Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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